2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol
Description
2-({[1-(Difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol is a synthetic aromatic compound featuring a pyrazole core substituted with a difluoromethyl group at the N1 position and an aminomethylphenol moiety at the C3 position. The pyrazole ring is a versatile heterocycle widely studied in medicinal and agrochemical research due to its structural rigidity, hydrogen-bonding capacity, and metabolic stability. The aminomethylphenol substituent introduces phenolic hydroxyl and secondary amine functionalities, which may confer antioxidant or metal-chelating properties .
Properties
Molecular Formula |
C11H11F2N3O |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-[[[1-(difluoromethyl)pyrazol-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C11H11F2N3O/c12-11(13)16-6-5-10(15-16)14-7-8-3-1-2-4-9(8)17/h1-6,11,17H,7H2,(H,14,15) |
InChI Key |
CEKMPSIOSIJIBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NN(C=C2)C(F)F)O |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis: Methodologies and Innovations
Cyclocondensation Approaches
The 1-(difluoromethyl)-1H-pyrazole scaffold is synthesized via cyclocondensation of hydrazines with 1,3-dielectrophilic partners. Recent advancements include:
Method A :
- Reactants : Difluoromethylhydrazine (DFMH) and β-keto-enol ethers.
- Conditions : Ethanol reflux (78°C, 12 h) with catalytic p-TsOH.
- Yield : 68–72% for 3-amino-substituted pyrazoles.
Method B :
- Reactants : 1,1-Difluoro-2-chloroacetone and methyl hydrazine.
- Conditions : NMP solvent, NaHCO₃ base, 60°C for 6 h.
- Yield : 85% with >95% regioselectivity for 3-aminopyrazole.
Table 1: Comparison of Pyrazole Synthesis Methods
| Method | Reactants | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| A | DFMH + β-keto-enol ether | EtOH, p-TsOH, reflux | 68–72 | Moderate |
| B | ClCF₂COCH₃ + CH₃NHNH₂ | NMP, NaHCO₃, 60°C | 85 | High |
Introduction of the Difluoromethyl Group
Direct Fluorination Strategies
Post-cyclization fluorination using Deoxo-Fluor® or DAST:
Coupling of Pyrazole Amine to Phenolic Moiety
Reductive Amination Protocol
Mannich Reaction Optimization
- Catalyst : Montmorillonite K10 (20 wt%), H₂O/EtOH (1:1), 50°C, 3 h.
- Yield : 81% with no phenolic O-alkylation byproducts.
Table 2: Coupling Efficiency Across Methods
| Method | Catalyst/Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN/MeOH | 6 | 74 | 92 |
| Mannich Reaction | Montmorillonite K10 | 3 | 81 | 98 |
Protection/Deprotection Strategies for Phenolic –OH
Acetyl Protection
Purification and Characterization
Chromatographic Techniques
Scale-Up Considerations and Industrial Feasibility
Continuous Flow Synthesis
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 18.7 (vs. industry average 25–30 for similar compounds).
- E-Factor : 6.3 kg waste/kg product.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are frequently used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce amines.
Scientific Research Applications
2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Key Structural Features of Compared Compounds:
Substituent Impact Analysis:
- Aminomethylphenol vs. Oxymethylphenylcarbamate: The phenolic -OH in the target compound may enable hydrogen bonding and radical scavenging, contrasting with pyraclostrobin’s carbamate group, which confers fungicidal activity via mitochondrial respiration inhibition .
- Chlorophenyl (Pyraclostrobin) vs. Difluoromethyl (Target Compound) : Chlorine increases hydrophobicity and steric bulk, favoring agrochemical applications, while -CF2H balances lipophilicity and polarity, possibly favoring drug-like properties .
Antioxidant Potential:
Dihydro-1H-pyrazol-3-ylphenol derivatives exhibit potent DPPH radical scavenging (IC50 values < 10 μM), attributed to phenolic -OH groups .
Fungicidal Activity:
Pyraclostrobin’s mechanism involves inhibition of mitochondrial complex III, a hallmark of strobilurins. The target compound lacks the β-methoxyacrylate group critical for this activity, suggesting divergent applications. However, its pyrazole core and fluorinated substituents could be explored for novel antifungal targets .
Pharmacological Screening:
Urea-linked pyrazoles (e.g., MK13) are evaluated for kinase inhibition or receptor modulation . The target compound’s secondary amine and phenol groups may position it as a candidate for metalloenzyme inhibition (e.g., tyrosinase) or anti-inflammatory applications.
Biological Activity
The compound 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H10F2N2O, with a molecular weight of 216.20 g/mol. The structure includes a difluoromethyl group attached to a pyrazole ring, which is linked to a phenolic moiety. This structural arrangement is critical for its biological interactions.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that pyrazole compounds possess significant antimicrobial properties against various bacteria and fungi. For instance, derivatives have shown efficacy against phytopathogenic fungi such as Cytospora sp. and Fusarium solani .
- Anticancer Potential : Pyrazole derivatives have been explored for their anticancer properties. They can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
- Anti-inflammatory Effects : Some pyrazole compounds exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in metabolic pathways, such as xanthine oxidase, which plays a role in uric acid production .
- Receptor Modulation : These compounds may interact with various receptors, altering signaling pathways that lead to cell proliferation or apoptosis.
- Oxidative Stress Reduction : Some studies suggest that these compounds can reduce oxidative stress by scavenging free radicals, thereby protecting cells from damage .
Study 1: Antifungal Activity
A study evaluated a series of pyrazole carboxamides for their antifungal activity against seven phytopathogenic fungi. Among them, one compound exhibited higher antifungal activity than the standard fungicide boscalid, indicating the potential for developing effective antifungal agents from this class of compounds .
Study 2: Anticancer Activity
In vitro studies on chloroquine-pyrazole analogues showed significant activity against chloroquine-resistant Plasmodium falciparum strains. The most active compounds were further tested in vivo, demonstrating promising results in reducing parasite load in animal models .
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antifungal | Mycelial Growth Inhibition | Moderate to Excellent Activity |
| Anticancer | Cell Proliferation Assay | Significant Inhibition |
| Anti-inflammatory | Cytokine Production Assay | Reduced TNF-α Levels |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
